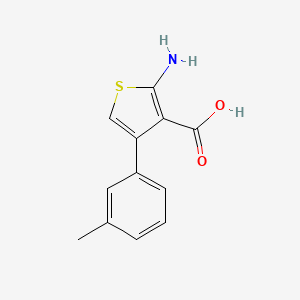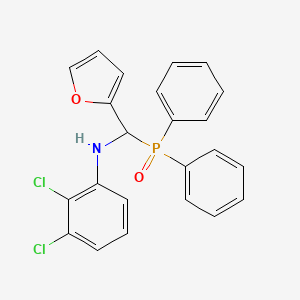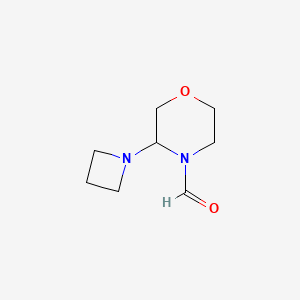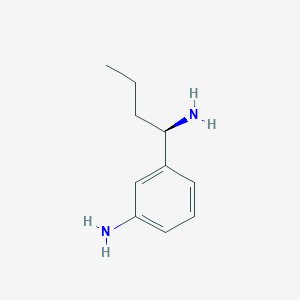
dichlorochromium;2-methylprop-2-enoic acid;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorochromium;2-methylprop-2-enoic acid;dihydrate is a coordination compound that combines dichlorochromium with 2-methylprop-2-enoic acid and water molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichlorochromium;2-methylprop-2-enoic acid;dihydrate typically involves the reaction of chromium chloride with 2-methylprop-2-enoic acid in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination compound. The general reaction can be represented as follows:
[ \text{CrCl}_2 + \text{C}_4\text{H}_6\text{O}_2 + 2\text{H}_2\text{O} \rightarrow \text{[Cr(C}_4\text{H}_6\text{O}_2)_2(\text{H}_2\text{O})_2]\text{Cl}_2 ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrate form.
Chemical Reactions Analysis
Types of Reactions
Dichlorochromium;2-methylprop-2-enoic acid;dihydrate can undergo various chemical reactions, including:
Oxidation: The chromium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions can be carried out using different carboxylic acids or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state chromium complexes, while substitution reactions may result in new coordination compounds with different ligands.
Scientific Research Applications
Dichlorochromium;2-methylprop-2-enoic acid;dihydrate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other chromium complexes.
Materials Science: Investigated for its potential use in the development of new materials with unique properties.
Biology and Medicine: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in catalysis and other industrial processes.
Mechanism of Action
The mechanism of action of dichlorochromium;2-methylprop-2-enoic acid;dihydrate involves its interaction with molecular targets through coordination chemistry. The chromium center can form bonds with various ligands, influencing the compound’s reactivity and properties. The pathways involved depend on the specific application and the nature of the interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Chromium(III) acetate: Another coordination compound with chromium and carboxylate ligands.
Chromium(III) chloride: A simpler chromium compound used in various chemical reactions.
Chromium(III) sulfate: Commonly used in tanning and other industrial processes.
Uniqueness
Dichlorochromium;2-methylprop-2-enoic acid;dihydrate is unique due to the presence of 2-methylprop-2-enoic acid as a ligand, which imparts specific chemical properties and reactivity. This compound’s coordination environment and hydration state also contribute to its distinct characteristics compared to other chromium complexes.
Properties
IUPAC Name |
dichlorochromium;2-methylprop-2-enoic acid;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2.2ClH.Cr.2H2O/c1-3(2)4(5)6;;;;;/h1H2,2H3,(H,5,6);2*1H;;2*1H2/q;;;+2;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYFEJWVJFEWNX-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)O.O.O.Cl[Cr]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2CrO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(5-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12071600.png)
![N,N'-(1S,2S)-1,2-Cyclohexanediylbis[2-hydroxy-7,7-dimethyl-(1r,1'r,2s,2's,4s,4's)-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12071603.png)



![[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate](/img/structure/B12071623.png)

